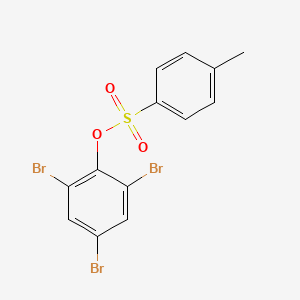

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate

Description

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate is a sulfonate ester characterized by a 2,4,6-tribromophenyl group attached to a 4-methylbenzenesulfonate moiety. Its high molecular weight and halogenated structure influence its physical properties, such as melting point and solubility, as well as its chemical stability and biological interactions .

Properties

CAS No. |

2437-48-1 |

|---|---|

Molecular Formula |

C13H9Br3O3S |

Molecular Weight |

485.0 g/mol |

IUPAC Name |

(2,4,6-tribromophenyl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H9Br3O3S/c1-8-2-4-10(5-3-8)20(17,18)19-13-11(15)6-9(14)7-12(13)16/h2-7H,1H3 |

InChI Key |

UXLDHZJHKXURKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate typically involves the esterification of 2,4,6-tribromophenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl group (-OTs) acts as an excellent leaving group, enabling nucleophilic displacement under mild conditions. Key reactions include:

Aminolysis : Reaction with primary or secondary amines yields sulfonamide derivatives. For example, treatment with methylamine generates (2,4,6-tribromophenyl)methylamine and p-toluenesulfonic acid .

Alkoxide Substitution : Alkali metal alkoxides (e.g., sodium methoxide) substitute the tosyl group, forming aryl ethers .

Thiolysis : Thiols displace the tosylate, producing thioether derivatives .

Typical Conditions:

-

Solvents : Polar aprotic solvents (e.g., DMF, THF)

-

Catalysts/Reagents : Sodium hydride, triethylamine

-

Temperature : Room temperature to 60°C

Hydrolysis and Stability

The compound hydrolyzes under acidic or basic conditions to regenerate 2,4,6-tribromophenol and p-toluenesulfonic acid:

Kinetics : Hydrolysis rates depend on pH, with faster degradation in strongly alkaline media due to increased nucleophilicity of water .

Coupling Reactions Involving Bromine Substituents

The bromine atoms on the aromatic ring enable cross-coupling reactions, though steric hindrance from three bromines may limit reactivity:

Suzuki-Miyaura Coupling :

-

Reagents : Pd(PPh₃)₄, aryl boronic acids, base (e.g., K₂CO₃)

-

Products : Biaryl derivatives (e.g., 2,4,6-triarylphenyl tosylates) .

Ullmann Coupling :

Limitations:

-

Electron-withdrawing bromines reduce the ring’s electron density, requiring high catalyst loadings .

Comparative Reactivity with Related Sulfonate Esters

| Compound | Reactivity Profile | Key Differences |

|---|---|---|

| Phenyl Tosylate | Faster nucleophilic substitution due to unhindered aromatic ring | Lacks bromine substituents |

| 4-Nitrophenyl Tosylate | Enhanced leaving group ability from nitro electron withdrawal | Nitro group increases electrophilicity |

| 2,4,6-Tribromophenyl Tosylate | Slower substitution due to steric hindrance; bromines enable coupling reactions | Unique coupling potential, higher molecular weight |

Research Findings and Case Studies

-

Synthetic Utility : Used in the preparation of triazole derivatives via Cu(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) .

-

Stability Studies : Demonstrates moderate thermal stability (decomposition >200°C) but hydrolyzes rapidly in alkaline solutions .

-

Catalytic Applications : Serves as a substrate in Pd-mediated cross-couplings, though yields are lower compared to less-halogenated analogs .

Scientific Research Applications

Environmental Science

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate is utilized in environmental studies to analyze and monitor pollutants. Its brominated structure makes it a useful marker for tracking brominated flame retardants in various environments.

- Case Study : A study demonstrated its effectiveness in detecting the presence of brominated compounds in sediment and water samples, highlighting its role as an analytical standard in environmental monitoring .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly as a precursor for synthesizing biologically active molecules.

- Synthesis of Bioactive Compounds : Researchers have synthesized various derivatives from this compound that exhibit antimicrobial and anticancer activities. For example, modifications to the triazole moiety tethered by sulfur have yielded compounds with enhanced biological properties .

- Pharmacological Studies : It has been employed in pharmacokinetic studies to evaluate the absorption and distribution of drugs within biological systems .

Materials Science

In materials science, this compound is explored for its flame-retardant properties.

- Flame Retardant Applications : The compound's bromine content contributes to its effectiveness as a flame retardant in polymers and textiles. Studies have indicated that incorporating this compound into materials can significantly reduce flammability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Environmental Science | Analytical standard for pollutants | Effective in tracking brominated compounds |

| Medicinal Chemistry | Synthesis of bioactive derivatives | Enhanced antimicrobial and anticancer activities |

| Materials Science | Flame retardant in polymers | Significant reduction in flammability |

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Comparisons :

- 2,4,6-Trichlorophenyl 4-(Trifluoromethoxy)benzenesulfonate (CAS 1171919-27-9) :

- Substituents : Trichlorophenyl and trifluoromethoxy groups.

- Molecular Weight : 421.6 g/mol vs. ~458.9 g/mol (estimated for the tribromophenyl analog).

- Melting Point : 72–74°C, lower than expected for brominated analogs due to reduced molecular symmetry and weaker halogen interactions .

- Reactivity : The trifluoromethoxy group enhances electrophilicity, while bromine in the tribromophenyl compound increases steric bulk and leaving-group ability in substitution reactions.

- (3-Aminophenyl) 4-Methylbenzenesulfonate (CAS 3865-15-4): Substituents: Amino group vs. bromine. Unique Properties: The amino group enables hydrogen bonding and participation in coupling reactions, contrasting with the tribromophenyl compound’s halogen-based interactions .

Table 1: Substituent-Driven Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| (2,4,6-Tribromophenyl) 4-methylbenzenesulfonate | 2,4,6-Tribromophenyl | ~458.9 (estimated) | High steric bulk, electron-withdrawing |

| 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate | Trichlorophenyl, CF3O | 421.6 | Enhanced electrophilicity |

| (3-Aminophenyl) 4-methylbenzenesulfonate | 3-Aminophenyl | ~263.3 | Hydrogen bonding, nucleophilic |

Pharmacokinetic and Pharmacodynamic Differences :

- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate: Shares the 4-methylbenzenesulfonate group but includes a tetrahydrothienopyridinone core. Exhibits antiplatelet activity distinct from clopidogrel and prasugrel due to sulfonate group positioning, which alters metabolic activation pathways .

- Benzenesulfonamide Derivatives (e.g., N-(4-bromo-3-methylphenyl)-2,4,6-trimethylbenzenesulfonamide) :

Stereochemical and Enantiomeric Considerations

- (S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate :

- The sulfonate group’s stereochemistry influences receptor binding. The (S)-enantiomer shows distinct pharmacokinetics compared to its (R)-counterpart, underscoring the importance of chirality in bioactive sulfonates .

- Tribromophenyl vs. Trimethyl Substitution :

- The tribromophenyl group’s planar symmetry contrasts with trimethyl-substituted analogs (e.g., 2,4,6-trimethylbenzenesulfonate), where methyl groups induce greater steric hindrance but weaker electronic effects .

Hazard and Handling Profiles

- 2,4,6-Trichlorophenyl 4-(trifluoromethoxy)benzenesulfonate : Classified as an irritant, highlighting the role of halogen electronegativity in toxicity .

- Tribromophenyl Analogs : Expected to exhibit higher persistence in environmental matrices due to bromine’s lower bond dissociation energy compared to chlorine.

Biological Activity

(2,4,6-Tribromophenyl) 4-methylbenzenesulfonate is a compound that has garnered interest due to its potential biological activities, particularly in the context of synthetic chemistry and medicinal applications. This article details its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound consists of a tribromophenyl moiety linked to a 4-methylbenzenesulfonate group. The presence of bromine atoms contributes to its reactivity and potential biological effects. The molecular formula is .

Mechanisms of Biological Activity

Research indicates that compounds containing both tribromophenyl and sulfonate groups exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For example, derivatives of tribromophenyl have been linked to anticancer effects through apoptosis induction in tumor cells .

- Enzyme Inhibition : The sulfonate group can interact with enzymes, potentially inhibiting their activity. Studies suggest that such compounds may inhibit NAD-dependent dehydrogenases, affecting cellular respiration and metabolism .

Anticancer Studies

One study investigated the anticancer properties of related compounds, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

| A549 | 12 | Reactive oxygen species generation |

Enzyme Interaction

Another study focused on the interaction of this compound with mitochondrial enzymes. The compound was found to decrease mitochondrial respiration rates by inhibiting key dehydrogenases .

| Enzyme | Effect | Concentration (µM) |

|---|---|---|

| NADH Dehydrogenase | Inhibition | 50 |

| Succinate Dehydrogenase | Moderate inhibition | 25 |

| Cytochrome c Oxidase | No significant effect | N/A |

Toxicological Considerations

While the biological activity is promising, toxicological assessments are crucial. Studies have indicated potential cytotoxicity at high concentrations, necessitating further investigation into safe dosage levels and long-term effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,4,6-tribromophenyl) 4-methylbenzenesulfonate, and how can reaction conditions be systematically optimized?

- Methodology : Use orthogonal experimental design to optimize parameters such as molar ratios (e.g., tribromophenol to 4-methylbenzenesulfonyl chloride), reaction temperature (40–80°C), and catalyst selection (e.g., triethylamine or pyridine). Monitor progress via TLC or HPLC, and purify via recrystallization in solvents like ethanol or dichloromethane. Orthogonal testing and single-factor optimization are critical for maximizing yield and purity .

- Key Parameters : Reaction time (4–12 hr), acid scavengers, and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodology :

- Purity : Use GC-MS or HPLC with UV detection (λ = 254 nm) and compare retention times against commercial standards (if available).

- Structural Confirmation : Employ -/-NMR to verify sulfonate ester linkage (δ 7.5–8.0 ppm for aromatic protons) and bromine substitution patterns. FT-IR can confirm sulfonate group presence (asymmetric S=O stretching at 1360–1380 cm⁻¹) .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices (e.g., wastewater, sludge)?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol and water). Adjust pH to 3–4 for optimal recovery.

- Detection : LC-MS/MS in negative ionization mode, targeting characteristic fragments (e.g., m/z 340.8 for [M-H]⁻). Quantify using isotope-labeled internal standards (e.g., -labeled analogs) to correct matrix effects .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the tribromophenyl group influence the sulfonate ester’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Compare rate constants with non-brominated analogs using -NMR or conduct DFT calculations (e.g., Gaussian09) to map electron density and transition states. The bromine substituents enhance electrophilicity at the sulfur center, accelerating substitution .

Q. What strategies can mitigate hydrolysis of this compound during long-term environmental stability studies?

- Methodology :

- Hydrolysis Kinetics : Conduct pH-dependent stability assays (pH 2–10) at 25°C/40°C. Monitor degradation via LC-MS and fit data to first-order kinetics.

- Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to shield the sulfonate group. Hydrolysis is minimized at pH 5–6 due to reduced nucleophilic attack by water .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., carbonic anhydrase inhibitors)?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to enzyme active sites. Parameterize the sulfonate group using PubChem-derived charge distributions (InChIKey: HKGKSKSQILDHFY) and validate with in vitro enzymatic assays. The tribromophenyl group may sterically hinder binding, requiring scaffold optimization .

Q. What advanced spectral techniques resolve ambiguities in regioselective bromination during synthesis?

- Methodology : Employ - COSY and NOESY NMR to assign bromine positions. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. For intermediates, use HRMS (ESI+) with isotopic pattern matching (e.g., /) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to address this?

- Resolution : Verify purity via DSC (differential scanning calorimetry) and compare with literature using identical heating rates (e.g., 5°C/min). Impurities (e.g., unreacted tribromophenol) lower observed melting points. Recrystallize samples multiple times and report solvent systems used .

Q. Conflicting bioactivity data in cancer immunotherapy models: What factors contribute to variability?

- Resolution : Standardize in vivo models (e.g., humanized mice with identical immune cell reconstitution levels). Control for compound stability in PBS/serum and monitor metabolite formation (e.g., hydrolysis products). Contradictions may arise from differences in tumor microenvironment pH or immune cell infiltration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.